2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties .
Mechanism of Action
Target of Action
GNF-Pf-2251, also known as 2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide, primarily targets the PfMFR3 protein in Plasmodium falciparum . PfMFR3 is an orphan apicomplexan transporter predicted to encode a member of the major facilitator superfamily (MFS) .
Mode of Action
The compound interacts with PfMFR3, which localizes to the parasite mitochondrion . It is suggested that PfMFR3 plays roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria . .
Biochemical Pathways
The biochemical pathways affected by GNF-Pf-2251 are related to the mitochondrial function of the Plasmodium falciparum parasite . The compound seems to interfere with the normal functioning of the mitochondria, leading to the death of the parasite . .
Pharmacokinetics
It is suggested that the compound has unfavorable physicochemical properties that might affect its oral bioavailability
Result of Action
The result of GNF-Pf-2251’s action is the death of both blood- and sexual-stage P. falciparum parasites in the low nanomolar to low micromolar range . This suggests that the compound could be a potential candidate for the treatment of malaria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include ethyl thieno[3,2-d]pyrimidine derivatives and 4-methoxyaniline. The key steps involve:
Formation of the thienopyrimidine core: This is achieved through cyclization reactions involving sulfur-containing reagents.
Introduction of the ethyl group: This step involves alkylation reactions using ethyl halides.
Attachment of the acetamide group: This is typically done through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thienopyrimidines.
Scientific Research Applications
2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antitumor and anti-inflammatory properties.
Industry: Used in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: Known for their antitumor activity.
4-methoxyphenylacetamide derivatives: Known for their anti-inflammatory properties.
Uniqueness
2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is unique due to its combined structural features, which confer a broad spectrum of biological activities. Its thienopyrimidine core and methoxyphenylacetamide moiety contribute to its diverse pharmacological profile .
Properties
IUPAC Name |
2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-3-20-16(22)15-13(8-9-24-15)19-17(20)25-10-14(21)18-11-4-6-12(23-2)7-5-11/h4-9H,3,10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTLNHTWFDPCCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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